4-Fluoro-5-iodo-1H-benzimidazole

Overview

Description

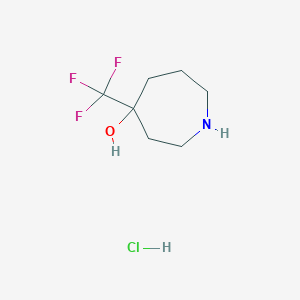

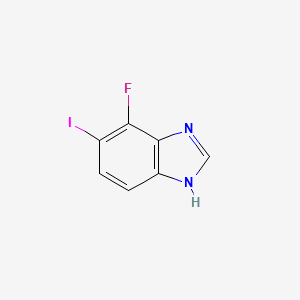

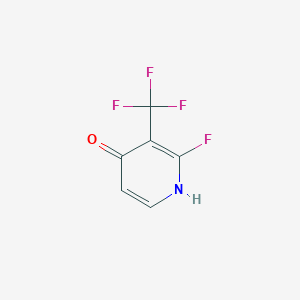

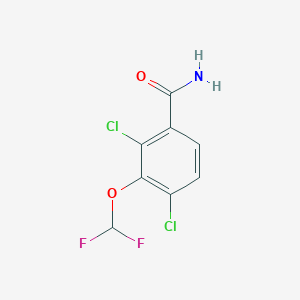

4-Fluoro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-iodo-1H-benzimidazole is based on the benzimidazole core, which contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecule also contains a fluorine atom and an iodine atom attached to the benzimidazole core .Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 4-Fluoro-5-iodo-1H-benzimidazole , have been extensively studied for their potential as anticancer agents. The structural similarity of benzimidazoles to nucleotides in the human body makes them suitable candidates for drug development. Modifications to the benzimidazole core can significantly affect their bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .

Anti-inflammatory and Analgesic Applications

The benzimidazole core is known for its therapeutic applications, including anti-inflammatory and analgesic properties. The presence of fluorine and iodine atoms in 4-Fluoro-5-iodo-1H-benzimidazole may enhance these properties, potentially leading to the development of new medications for pain and inflammation management .

Antibacterial and Antifungal Properties

Benzimidazole compounds have demonstrated antibacterial and antifungal activities. The introduction of fluorine and iodine substituents could provide 4-Fluoro-5-iodo-1H-benzimidazole with a unique advantage in combating resistant strains of bacteria and fungi, offering a new avenue for antimicrobial drug discovery .

Antiviral Applications

The benzimidazole scaffold is also associated with antiviral properties. Research into 4-Fluoro-5-iodo-1H-benzimidazole could uncover new treatments for viral infections, particularly those where current medications are ineffective due to resistance or toxicity issues .

Material Science

In material science, benzimidazole derivatives are used for their thermal stability and potential as green solvents4-Fluoro-5-iodo-1H-benzimidazole could be investigated for use in conductive membranes, dye-sensitized solar cells, and as a component in water purification agents due to its unique fluorine and iodine functional groups .

Catalysis

Benzimidazoles serve as ligands in catalytic processes, influencing many organic reactions. The specific properties of 4-Fluoro-5-iodo-1H-benzimidazole may make it a candidate for developing new catalysts with enhanced efficiency and selectivity .

Pharmaceutical Development

The benzimidazole core is present in many pharmaceuticals. The unique structure of 4-Fluoro-5-iodo-1H-benzimidazole could lead to the creation of novel drugs, especially considering the impact of fluorination on pharmacokinetics and pharmacodynamics .

Agrochemical Research

Benzimidazole-based compounds are used in agrochemicals. The incorporation of fluorine and iodine in 4-Fluoro-5-iodo-1H-benzimidazole might result in agrochemicals with improved efficacy and reduced environmental impact, addressing the need for sustainable agricultural practices .

Mechanism of Action

Target of Action

It is known that benzimidazole compounds often interact with various enzymes and receptors in the body, influencing a wide range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole compounds are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Benzimidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole compounds are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

4-fluoro-5-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRWCYJIFPGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-iodo-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)

![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)